Cas no 370880-12-9 ((3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole)

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole is a chiral bicyclic pyrrolidine derivative with a stereochemically defined structure, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid, fused ring system and (R)-1-phenylethyl substituent enhance its utility as a ligand or scaffold in enantioselective catalysis. The compound's high stereochemical purity and stability under various reaction conditions contribute to its reliability in complex organic transformations. Its structural features also make it suitable for the development of bioactive molecules, particularly in medicinal chemistry, where precise stereocontrol is critical. The product is typically supplied with rigorous analytical characterization to ensure consistency in research and industrial applications.
(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole structure
370880-12-9 structure
Product Name:(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
CAS No:370880-12-9
MF:C14H20N2
MW:216.322003364563
CID:1089546
PubChem ID:66757434
Update Time:2025-05-27

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole Chemical and Physical Properties

Names and Identifiers

    • (3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
    • (3aS,6aS)-1-[(1R)-1-phenylethyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole
    • DTXSID10735710
    • AT29000
    • 370880-12-9
    • (3as,6as)-1-[(1r)-1-phenylethyl]octahydropyrrolo[3,4-b]pyrrole
    • AKOS022173198
    • SCHEMBL650751
    • Inchi: 1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-8-7-13-9-15-10-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11-,13+,14-/m1/s1
    • InChI Key: BYDOZJQQICNGSG-KWCYVHTRSA-N
    • SMILES: N1([C@H](C)C2C=CC=CC=2)CC[C@H]2CNC[C@@H]12

Computed Properties

  • Exact Mass: 216.162648646g/mol
  • Monoisotopic Mass: 216.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.3Ų

(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole
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Chemenu
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(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole Related Literature

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